molecular formula C11H11NO3S B13028911 Ethyl5-methoxybenzo[d]thiazole-2-carboxylate

Ethyl5-methoxybenzo[d]thiazole-2-carboxylate

Cat. No.: B13028911
M. Wt: 237.28 g/mol
InChI Key: XEOQBACRDKXYQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 5-methoxy-2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl5-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl5-methoxybenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. It can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzothiazole-2-carboxylate
  • 2,4-Disubstituted thiazoles
  • Benzothiazole derivatives

Uniqueness

Ethyl5-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of the methoxy group at the 5-position of the benzothiazole ring. This substitution can significantly influence its biological activity and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 5-methoxy-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-6-7(14-2)4-5-9(8)16-10/h4-6H,3H2,1-2H3

InChI Key

XEOQBACRDKXYQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

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